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Welcome to the technical support center for Realon Imaging Systems. This resource is
designed for researchers, scientists, and drug development professionals to help you optimize
your imaging experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to setting up a Realon imaging experiment?
Al: Before starting your experiment, ensure the following:

+ System Calibration: Verify that the Realon system is properly calibrated. For fluorescence
imaging, this includes checking the alignment of the light source.[1][2]

o Sample Preparation: Ensure your sample is correctly mounted. For instance, the slide should
not be upside down, and the coverslip should be of the correct thickness.[3] Use an
appropriate mounting medium, potentially with an antifade reagent, to preserve your signal.

[2]14]
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e Environmental Conditions: For live-cell imaging, maintain optimal physiological conditions,
including temperature, pH, and oxygen levels.[5]

» Software Settings: Check that the camera and acquisition settings are appropriate for your
experiment. This includes selecting the correct objective and filters.[6]

Q2: How can | minimize phototoxicity and photobleaching in my live-cell imaging experiments?

A2: Minimizing phototoxicity is crucial for obtaining biologically relevant data from live cells.[7]
[8] Here are several strategies:

» Reduce Excitation Light: Use the lowest possible laser power or light intensity that still
provides a detectable signal.[5][7][9]

o Optimize Exposure Time: While longer exposure times can increase signal, they also
increase the risk of phototoxicity. A good practice is to maximize exposure time while
minimizing light intensity to reduce what is known as ‘illumination overhead'.[7][9]

» Minimize Exposure Duration: Only expose your sample to the excitation light when actively
acquiring an image. Use shutters to block the light path when the camera is not capturing
data.[4][5]

o Choose Robust Fluorophores: Select brighter and more photostable dyes or fluorescent
proteins.[4][5]

e Use Antifade Reagents: Incorporate antifade reagents in your mounting medium to reduce
photobleaching.[2][4]

Q3: What should I do if my signal-to-noise ratio (SNR) is low?
A3: Alow SNR can obscure important details in your images. To improve it:
 Increase Signal Strength:

o Use a brighter fluorophore.[5]

o Optimize the concentration of your fluorescent label.[4]
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o Ensure you are using the correct excitation and emission filters for your fluorophore.[1]

o Reduce Background Noise:

o Use a phenol red-free medium for live-cell imaging, as phenol red can cause background
fluorescence.[5]

o Wash your sample adequately to remove any unbound fluorescent probes.[4]

o Turn off ambient lights and ensure the microscope's light path is properly shielded.[5]
e Optimize Camera Settings:

o Use a camera with low readout noise.[5][9]

o Consider techniques like binning to increase signal at the expense of some spatial
resolution.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Realon
Imaging experiments.

Problem 1: No Signal or Very Weak Signal
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Possible Cause

Troubleshooting Step

Incorrect Filter Set

Verify that the excitation and emission filters
match the spectral properties of your

fluorophore.

Light Source Issue

Check if the light source is turned on and the
bulb is functional. For laser-based systems,

ensure the laser is on and aligned.[11][12]

Fluorophore Issues

The fluorophore may have photobleached.
Reduce light exposure and use an antifade
reagent.[2][4] The dye may not be suitable;

consider a brighter, more stable option.[5]

Sample Mounting

Ensure the sample is correctly positioned on the

stage and in focus.[5]

Camera Settings

Check that the exposure time is adequate and

the gain is set appropriately.[10]

Problem 2: High Background Fluorescence
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Possible Cause

Troubleshooting Step

Autofluorescence

Your sample or the medium may have
endogenous fluorescence. Use a spectrally
distinct fluorophore or a medium without phenol
red.[5]

Excess Fluorophore

Inadequate washing can leave unbound
fluorophores. Ensure thorough washing steps in

your protocol.[4]

Dirty Optics

Dust or oil on the objective lens or other optical
components can scatter light. Clean the optics

according to the manufacturer's instructions.[1]

[2]

Ambient Light

External light sources can increase background.
Ensure the room is dark and the microscope is

properly shielded.[5]

Problem 3: Image is Blurry or Out of Focus
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Possible Cause Troubleshooting Step

Objectives are often corrected for a specific
Incorrect Coverslip Thickness coverslip thickness (usually 0.17 mm). Using the

wrong thickness can cause spherical aberration.

During long time-lapse experiments, thermal
Focus Drift changes can cause the focus to drift. Use an

autofocus system if available.[8][13]

The imaging setup should be on an anti-
Vibrations vibration table, especially for super-resolution
techniques.[13][14]

Oil or dirt on the objective lens can degrade
Dirty Objective image quality. Clean the lens with appropriate

solvent and lens paper.[2]

For immersion objectives, use the correct
Refractive Index Mismatch immersion oil and ensure there are no air
bubbles.[1][2]

Experimental Workflows & Signaling Pathways
General Imaging Workflow

The following diagram illustrates a typical workflow for a Realon imaging experiment, from
sample preparation to image analysis.

Sample Preparation Image Acquisition Data Analysis

Cell Culture/ » ) » 5| Microscope Setup & Optimize Imaging ouantii
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Click to download full resolution via product page

A generalized workflow for Realon imaging experiments.
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Troubleshooting Logic Flow

When encountering a problem, a systematic approach can help identify the root cause. The
diagram below outlines a logical troubleshooting process.

Problem Encountered

Is there a signal?

Yes No

Troubleshoot:
- Light Path
- Fluorophore

- Detector

Troubleshoot:

- Focus & Optics
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Problem Resolved

Click to download full resolution via product page

A logical flow for troubleshooting common imaging issues.

This technical support center provides a starting point for optimizing your Realon imaging

experiments. For more complex issues, consulting with an imaging specialist or the instrument
manufacturer is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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